molecular formula C17H15FN2OS3 B15083508 2-[(2-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole

2-[(2-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole

Cat. No.: B15083508
M. Wt: 378.5 g/mol
InChI Key: TYJIQXGYDQADFR-UHFFFAOYSA-N
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Description

2-[(2-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur, nitrogen, and fluorine atoms. It is part of the thiadiazole family, known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2-fluorobenzyl chloride with thiourea to form 2-(2-fluorobenzylthio)-1,3,4-thiadiazole. This intermediate is then reacted with 4-methoxybenzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole
  • 2-[(2-Bromobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole
  • 2-[(2-Iodobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole

Uniqueness

2-[(2-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C17H15FN2OS3

Molecular Weight

378.5 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C17H15FN2OS3/c1-21-14-8-6-12(7-9-14)10-22-16-19-20-17(24-16)23-11-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3

InChI Key

TYJIQXGYDQADFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=CC=C3F

Origin of Product

United States

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